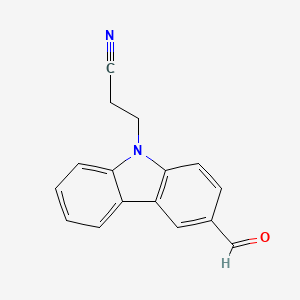

3-(3-formyl-9H-carbazol-9-yl)propanenitrile

Description

3-(3-Formyl-9H-carbazol-9-yl)propanenitrile is a carbazole-based compound featuring a formyl (-CHO) group at the 3-position of the carbazole core and a propanenitrile (-CH₂CH₂CN) substituent at the 9-position. The carbazole scaffold is renowned for its optoelectronic properties and biological activity, making derivatives like this valuable in materials science and medicinal chemistry.

Properties

IUPAC Name |

3-(3-formylcarbazol-9-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c17-8-3-9-18-15-5-2-1-4-13(15)14-10-12(11-19)6-7-16(14)18/h1-2,4-7,10-11H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXHTXRTABURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCC#N)C=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-formyl-9H-carbazol-9-yl)propanenitrile typically involves the reaction of carbazole with appropriate reagents to introduce the formyl and nitrile groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-formyl-9H-carbazol-9-yl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under Friedel-Crafts conditions.

Major Products Formed

Oxidation: 3-(3-carboxy-9H-carbazol-9-yl)propanenitrile.

Reduction: 3-(3-aminomethyl-9H-carbazol-9-yl)propanenitrile.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-formyl-9H-carbazol-9-yl)propanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-(3-formyl-9H-carbazol-9-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and nitrile groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- 3-(3,6-Dichloro-9H-carbazol-9-yl)propanenitrile (Compound 14, ): Structure: Chlorine atoms at carbazole 3- and 6-positions. Synthesis: Reacting 3,6-dichlorocarbazole with 3-bromopropionitrile (65% yield). The absence of a formyl group limits its utility in post-synthetic modifications. Applications: Likely explored in optoelectronics or as intermediates for further halogenation.

5-(3,6-Dibromo-9H-carbazol-9-yl)pentanenitrile () :

- Structure : Bromine atoms at 3- and 6-positions, with a longer pentanenitrile chain.

- Properties : Bromine’s higher molecular weight and polarizability may improve charge transport in organic semiconductors. The extended chain increases hydrophobicity compared to the shorter propanenitrile chain in the target compound.

Analogues with Extended Conjugation or Ethynyl Groups

- 6,6′-Bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole () :

- Structure : Ethynyl-linked bicarbazole system.

- Properties : Ethynyl groups extend π-conjugation, leading to red-shifted absorption/emission (416 nm in solution) compared to the formyl-substituted compound. The formyl group’s electron-withdrawing nature may induce a similar red shift but with distinct charge-transfer characteristics .

- Applications : Deep-blue emitters in OLEDs; the target compound’s formyl group could offer tunability for similar applications.

Analogues with Heterocyclic or Piperidinyl Linkages

- (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile (): Structure: Pyrimidoindole-piperidine hybrid with a propanenitrile chain. Properties: The complex heterocyclic core enhances biological activity (e.g., kinase inhibition), whereas the target compound’s simpler structure prioritizes optoelectronic utility. The nitrile group in both compounds may aid solubility and binding interactions .

Analogues with Hydrazide or Methoxy Substituents

- 3-(9H-Carbazol-9-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide () :

- 9-(2-(2-Methoxyethoxy)ethyl)-3-(4-phenylquinolin-2-yl)-9H-carbazole (): Structure: Methoxy- and quinoline-substituted carbazole. Properties: Methoxy’s electron-donating effect contrasts with the formyl group’s electron-withdrawing nature, influencing charge transport in optoelectronic devices .

Key Comparative Data

Biological Activity

3-(3-formyl-9H-carbazol-9-yl)propanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound, characterized by the presence of both a formyl group and a nitrile group, enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a carbazole moiety, which is known for its aromatic properties and ability to intercalate with DNA, potentially influencing cellular processes.

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Formyl (-CHO), Nitrile (-C≡N) |

| Structure Type | Aromatic heterocycle |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The formyl and nitrile groups may facilitate interactions with enzymes and receptors, modulating biochemical pathways that are crucial for cell proliferation and survival.

-

Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth by disrupting key signaling pathways involved in tumor progression. The mechanism could involve:

- Intercalation with DNA, leading to inhibition of replication.

- Modulation of enzyme activity related to cell cycle regulation.

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. This activity may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

- Anticancer Studies : In vitro experiments demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating significant potency compared to standard chemotherapeutic agents.

- Antimicrobial Studies : A series of tests revealed that the compound showed inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL.

Comparative Analysis

A comparison with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(9H-carbazol-9-yl)propanenitrile | Lacks formyl group | Less reactive; primarily used in organic synthesis |

| 3-(3-formyl-9H-carbazol-9-yl)propanoic acid | Contains carboxylic acid instead of nitrile | Different reactivity profile |

| 3-(9H-carbazol-4-yl)propanenitrile | Different substitution on carbazole ring | Variation in electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.